molecular formula C29H38BrP B8800622 n-Undecyl triphenylphosponium bromide CAS No. 60669-22-9

n-Undecyl triphenylphosponium bromide

Cat. No.: B8800622
CAS No.: 60669-22-9
M. Wt: 497.5 g/mol
InChI Key: AELWOFMTABHNQJ-UHFFFAOYSA-M
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Description

Significance and Versatility of Quaternary Phosphonium (B103445) Salts in Contemporary Chemical Research

The significance of QPSs in modern chemical research is rooted in their remarkable versatility. chemicalbook.com They are widely utilized across numerous domains, from synthesis to materials science and biology.

In organic synthesis , QPSs are perhaps most famously known as precursors to phosphorus ylides in the Wittig reaction, a cornerstone method for alkene synthesis. scienceopen.com Beyond this, they serve as highly effective phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic layer). chemicalbook.com This capability accelerates reaction rates and improves yields in many important chemical transformations. The utility of QPSs also extends to their roles as ionic liquids, corrosion inhibitors, and versatile reagents for a multitude of chemical transformations. nih.gov

In the realm of materials science , the incorporation of phosphonium salt moieties into polymer structures can impart desirable properties such as flame retardancy, conductivity, and antimicrobial activity. acs.org For instance, the cationic nature of the phosphonium group makes these compounds suitable for creating ion-exchange resins and advanced coatings. acs.org Their thermal stability has also led to their use in the preparation of polymer-clay nanocomposites.

Furthermore, QPSs have garnered substantial interest for their biological relevance . The lipophilic and cationic character of triphenylphosphonium derivatives allows them to selectively accumulate within mitochondria, driven by the organelle's negative membrane potential. scienceopen.comchemicalbook.com This targeting ability has been exploited to deliver antioxidants and other therapeutic agents directly to the mitochondria, opening new avenues in pharmacology and medicine. chemicalbook.com The broad biological activities of QPSs are extensive, with various derivatives demonstrating antimicrobial, anticancer, and antitumor properties. nih.govnih.gov

Academic Inquiry into n-Undecyl Triphenylphosphonium Bromide within Phosphonium Chemistry

Within the diverse family of QPSs, n-alkyl triphenylphosphonium salts represent a significant area of academic inquiry. The properties of these compounds are heavily influenced by the length of the n-alkyl chain. n-Undecyl triphenylphosphonium bromide, with its 11-carbon alkyl chain, is a subject of interest in this context, particularly for its pronounced amphiphilic nature, combining a polar cationic head (the triphenylphosphonium group) with a long, nonpolar hydrocarbon tail.

The synthesis of n-alkyl triphenylphosphonium bromides, including the undecyl derivative, is typically achieved through the quaternization of triphenylphosphine (B44618) with the corresponding n-alkyl bromide (in this case, 1-bromoundecane). google.com This straightforward reaction involves the nucleophilic attack of the phosphorus atom on the alkyl halide.

Research into long-chain n-alkyl triphenylphosphonium salts often focuses on their behavior as cationic surfactants. The balance between the hydrophilic phosphonium head and the hydrophobic alkyl tail dictates their aggregation properties in solution. A key parameter in these studies is the critical micelle concentration (cmc), the concentration at which surfactant molecules begin to form aggregates (micelles). The length of the alkyl chain is a determining factor for the cmc, as illustrated by the data on related compounds.

Compound NameAlkyl Chain LengthCritical Micelle Concentration (cmc) in water at 25°C (mM)
Dodecyltriphenylphosphonium bromide121.7
Tetradecyltriphenylphosphonium bromide140.77
Hexadecyltriphenylphosphonium bromide160.17

Data sourced from reference researchgate.net.

As the data indicates, the cmc value decreases as the alkyl chain length increases, signifying that less surfactant is needed to form micelles. researchgate.net This trend is due to the increased hydrophobicity of the longer tail, which more readily drives aggregation to minimize contact with water. Based on this relationship, n-undecyl triphenylphosphonium bromide would be expected to have a cmc value between that of its C10 and C12 analogs. This tunable surfactant behavior is explored for applications in polymer-cellulose and polymer-clay nanocomposites. researchgate.net The significant lipophilicity conferred by the undecyl chain also makes it a candidate for studies on mitochondria-targeted agents, where efficient passage through biological membranes is crucial. scienceopen.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60669-22-9

Molecular Formula

C29H38BrP

Molecular Weight

497.5 g/mol

IUPAC Name

triphenyl(undecyl)phosphanium;bromide

InChI

InChI=1S/C29H38P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h10-18,20-25H,2-9,19,26H2,1H3;1H/q+1;/p-1

InChI Key

AELWOFMTABHNQJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Undecyl Triphenylphosphonium Bromide

Traditional Quaternization Reactions for Phosphonium (B103445) Salt Formation

The most common and well-established method for preparing alkylphosphonium salts is through the quaternization of tertiary phosphines. thieme-connect.de This reaction involves the direct alkylation of a phosphine (B1218219) with an alkyl halide. For n-Undecyl triphenylphosphonium bromide, this specifically involves the reaction between triphenylphosphine (B44618) and 1-bromoundecane (B50512).

SN2 Reaction Pathways in Phosphonium Salt Synthesis

The formation of phosphonium salts via the reaction of a tertiary phosphine with a primary alkyl halide, such as 1-bromoundecane, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. thieme-connect.delibretexts.org In this concerted, single-step process, the phosphine acts as a potent nucleophile. youtube.com

The key characteristics of this SN2 pathway are:

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triphenylphosphine directly attacks the electrophilic primary carbon atom of 1-bromoundecane. libretexts.orgyoutube.com

Concerted Mechanism: The formation of the new carbon-phosphorus (C-P) bond occurs simultaneously with the breaking of the carbon-bromine (C-Br) bond. chemistrysteps.com

Backside Attack: The nucleophilic phosphine attacks the carbon atom from the side opposite to the bromide leaving group. This leads to an inversion of stereochemical configuration if the carbon were a chiral center. libretexts.org

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both reactants—the tertiary phosphine and the alkyl halide—confirming its second-order kinetics. chemistrysteps.com

The transition state of the reaction involves a trigonal bipyramidal geometry around the central carbon atom, where both the incoming nucleophile (triphenylphosphine) and the outgoing leaving group (bromide) are partially bonded. chemistrysteps.com The stability of the bromide ion as a good leaving group facilitates this reaction. thieme-connect.dechemistrysteps.com

Precursor Selection and Reaction Optimization

The successful synthesis of n-Undecyl triphenylphosphonium bromide hinges on the appropriate selection of precursors and the optimization of reaction conditions.

Precursor Selection:

Phosphine: Triphenylphosphine is the standard precursor due to its commercial availability and sufficient nucleophilicity. The three phenyl groups provide steric bulk and electronic stability to the resulting phosphonium cation.

Alkyl Halide: 1-bromoundecane is the ideal alkylating agent. Primary alkyl halides are highly suitable for SN2 reactions. thieme-connect.de The reactivity of alkyl halides in these reactions typically follows the trend of I > Br > Cl, making the bromide a good balance of reactivity and stability. thieme-connect.de

Reaction Optimization: The efficiency and yield of the quaternization reaction can be significantly influenced by several factors. Optimization studies on analogous short-chain alkyltriphenylphosphonium salts provide insights into ideal conditions. thieme-connect.debiomedres.usguidechem.com

Key optimization parameters include:

Solvent: The reaction can be performed with or without a solvent. thieme-connect.de Nonpolar solvents like toluene (B28343) are commonly used, often under reflux conditions, to facilitate the reaction and allow the product, which is a salt, to precipitate out of the solution. thieme-connect.deguidechem.com Polar aprotic solvents may also be employed. chemistrysteps.com For instance, the synthesis of butyltriphenylphosphonium bromide has been demonstrated in ethanol (B145695) with an anion exchange resin as a catalyst, reporting high yields. google.com

Temperature: Elevated temperatures are typically required to achieve a reasonable reaction rate. google.com Reactions are often run at the reflux temperature of the chosen solvent, which can range from approximately 60°C to 115°C. guidechem.comgoogle.com Microwave-assisted synthesis has also been shown to be an efficient method, reducing reaction times significantly. biomedres.us

Reaction Time: Quaternization reactions can be slow, sometimes requiring extended periods of heating. Reaction times ranging from 7.5 to 48 hours have been reported for analogous compounds to ensure complete conversion. thieme-connect.deguidechem.com

Stoichiometry: The reactants are typically used in equimolar amounts or with a slight excess of the alkyl halide to ensure full conversion of the more valuable triphenylphosphine.

The following table summarizes typical conditions used for the synthesis of similar alkyltriphenylphosphonium bromides, which can be adapted for the synthesis of the n-undecyl analogue.

Alkyl BromidePhosphineSolventTemperatureTimeYieldReference
Ethyl bromideTriphenylphosphineTolueneReflux (~115°C)10 h82.2% guidechem.com
n-Butyl bromideTriphenylphosphineTolueneReflux48 h96% thieme-connect.de
n-Butyl bromideTriphenylphosphineEthanolReflux28 h98.3% google.com
Benzyl bromideTriphenylphosphineTHF60°C (Microwave)30 min97% biomedres.us

Advanced Synthetic Routes and Novel Approaches to Phosphonium Salts

While traditional quaternization is robust, modern synthetic chemistry seeks milder and more versatile methods. Photocatalysis has emerged as a powerful strategy for forming C–P bonds under gentle conditions. rsc.orgresearchgate.net

Photocatalytic Synthesis of Quaternary Phosphonium Salts

Visible-light photoredox catalysis offers a novel approach to synthesizing quaternary phosphonium salts. rsc.orgnih.gov This methodology circumvents the need for high temperatures and often provides access to phosphonium salts that are difficult to prepare using traditional methods. rsc.org The general mechanism involves the generation of a radical species that subsequently couples with a tertiary phosphine.

The process typically involves:

Photoexcitation: A photocatalyst absorbs light, promoting it to an excited state.

Radical Generation: The excited photocatalyst engages in an electron transfer process with a suitable precursor (e.g., an organothianthrenium salt or a diaryliodonium salt) to generate a radical intermediate. rsc.orgnih.gov

Phosphine Coupling: The tertiary phosphine traps the generated radical, forming a phosphine radical cation which then leads to the final quaternary phosphonium salt product. rsc.org

This photoactivated approach has been successfully applied to the synthesis of various aryl phosphonium salts with high yields and broad functional group compatibility. rsc.orgresearchgate.netrsc.org While specific examples for the direct photocatalytic synthesis of n-Undecyl triphenylphosphonium bromide are not yet prevalent in the literature, the underlying principles represent a cutting-edge frontier. This method could potentially be adapted for the C(sp³)–P bond formation required for long-chain alkylphosphonium salts by using appropriate alkyl radical precursors under photocatalytic conditions. This would provide a milder, alternative route to the classical SN2 reaction. rsc.org

Mechanistic Investigations of Reactions Involving N Undecyl Triphenylphosphonium Bromide

Phosphonium (B103445) Ylide Formation and Stabilization

The generation of the active Wittig reagent, undecylidenetriphenylphosphorane, from its parent phosphonium salt is the crucial first step. The stability and reactivity of this ylide are highly dependent on the method of its formation.

The formation of the phosphonium ylide requires the removal of a proton from the carbon atom adjacent to the positively charged phosphorus. Due to the electron-withdrawing nature of the phosphonium group, this proton is rendered acidic enough (pKa ~22) to be removed by a strong base. masterorganicchemistry.comlibretexts.org

Common deprotonation strategies for non-stabilized phosphonium salts like n-undecyl triphenylphosphonium bromide involve the use of potent bases. These include:

Organolithium reagents: n-Butyllithium (n-BuLi) is a frequently used base for generating non-stabilized ylides in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.comnrochemistry.com

Metal amides: Sodium amide (NaNH2) is another effective strong base for this transformation. masterorganicchemistry.comlibretexts.org

Metal hydrides: Sodium hydride (NaH) can also be employed to deprotonate the phosphonium salt. organic-chemistry.orglibretexts.org

Alkoxides: Strong alkoxide bases such as potassium tert-butoxide are capable of generating the ylide. libretexts.org

The reaction is typically performed under anhydrous and inert atmospheric conditions, as non-stabilized ylides are sensitive to moisture and oxygen. adichemistry.comresearchgate.net The choice of base is critical as the counterion (e.g., Li+) can influence the subsequent Wittig reaction's stereochemical outcome. wikipedia.orgresearchgate.net

The stability of the generated undecylidenetriphenylphosphorane is inherently low due to the lack of resonance or inductive stabilization from the alkyl chain. adichemistry.com Such non-stabilized ylides are highly reactive and are typically generated and used in situ. nrochemistry.comreddit.com They are prone to decomposition in the presence of water or alcohols. libretexts.orgresearchgate.net

The selection of the solvent and the base's counterion significantly impacts the ylide's reactivity and the stereoselectivity of the subsequent olefination.

Solvent Effects: The choice of solvent can influence the aggregation of the ylide and the transition state geometry of the Wittig reaction. digitellinc.com Non-polar aprotic solvents like THF or toluene (B28343) are common. nrochemistry.comdigitellinc.com The polarity of the solvent has been shown to affect the Z/E ratio of the alkene product. For non-stabilized ylides, polar aprotic solvents can sometimes lead to a decrease in Z-selectivity compared to non-polar solvents. digitellinc.comresearchgate.net

Base (Cation) Effects: When organolithium bases are used, the resulting lithium bromide can remain in solution. The presence of lithium cations can complex with the intermediates in the Wittig reaction, altering the stereochemical course. wikipedia.orgchem-station.com So-called "salt-free" conditions, often achieved by using sodium or potassium bases that precipitate out of non-polar solvents, generally lead to higher (Z)-alkene selectivity for non-stabilized ylides. wikipedia.orgresearchgate.netnih.gov

Influence of Reaction Conditions on Ylide Reactivity and Product Selectivity
ConditionEffect on Non-Stabilized YlidesTypical Outcome for n-Undecylidenetriphenylphosphorane
Base Selection Strong bases (n-BuLi, NaNH2, NaH) are required for deprotonation. The counterion (e.g., Li+, Na+) affects stereoselectivity.High (Z)-alkene selectivity under salt-free conditions (e.g., using NaH). Reduced (Z)-selectivity in the presence of lithium salts. wikipedia.orgresearchgate.net
Solvent Polarity Solvents like THF are standard. Solvent polarity can influence transition state energies and thus the final Z/E ratio. digitellinc.comPredominantly (Z)-alkene formation in THF. digitellinc.com The exact Z/E ratio can be tuned by solvent choice.
Temperature Ylide generation and reaction are often carried out at low temperatures to control reactivity and improve selectivity.Low temperatures (-78 °C to 0 °C) are typically employed to favor the kinetic (Z)-product.

Detailed Mechanistic Pathways in Wittig Olefination

The reaction between the non-stabilized ylide derived from n-undecyl triphenylphosphonium bromide and an aldehyde or ketone proceeds through a well-studied, though complex, mechanism.

Modern mechanistic understanding, particularly for reactions under lithium-free conditions, supports a direct and concerted pathway. wikipedia.orgnih.gov The phosphonium ylide reacts with the carbonyl compound via a [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgwikipedia.org The existence of this intermediate is supported by ³¹P-NMR spectroscopic studies. adichemistry.com

For non-stabilized ylides, this cycloaddition is generally considered irreversible and kinetically controlled. chem-station.comstackexchange.com The oxaphosphetane intermediate is unstable and rapidly decomposes in a concerted, retro-[2+2] cycloreversion. masterorganicchemistry.com This decomposition is the driving force of the reaction, as it results in the formation of a very stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide and the desired alkene. organic-chemistry.orgadichemistry.com The earlier proposed betaine (B1666868) intermediate is now largely discounted as a mandatory intermediate in salt-free Wittig reactions, although it may play a role in the presence of lithium salts or in specific modified procedures like the Schlosser modification. organic-chemistry.orgwikipedia.orgchem-station.com

A hallmark of the Wittig reaction with non-stabilized ylides, such as that from n-undecyl triphenylphosphonium bromide, is its propensity to form (Z)-alkenes with moderate to high selectivity, especially when reacting with aldehydes. organic-chemistry.orgwikipedia.org This selectivity is determined during the irreversible formation of the oxaphosphetane intermediate.

The prevailing model to explain this (Z)-selectivity involves a "puckered" transition state for the [2+2] cycloaddition. stackexchange.comnih.gov The ylide and aldehyde are proposed to approach each other at approximately right angles. stackexchange.com In the kinetically favored transition state, the large triphenylphosphine group and the aldehyde's substituent orient themselves to minimize steric hindrance. This arrangement leads preferentially to the cis-substituted oxaphosphetane, which then decomposes to yield the (Z)-alkene. chem-station.comstackexchange.com

Key factors influencing selectivity include:

Ylide Structure: Non-stabilized ylides (alkyl substituents) strongly favor (Z)-alkene formation. organic-chemistry.orgadichemistry.com

Presence of Salts: As noted, lithium salts can coordinate to intermediates, allowing for equilibration pathways that can erode the (Z)-selectivity and increase the proportion of the more thermodynamically stable (E)-alkene. wikipedia.orgchem-station.com Salt-free conditions are therefore optimal for high (Z)-selectivity. nih.gov

Solvent: The solvent can affect the energy of the transition states, thereby influencing the Z/E ratio. digitellinc.com

Computational studies using methods like Density Functional Theory (DFT) have provided significant insights into the Wittig reaction mechanism, corroborating experimental findings. nih.govresearchgate.netacs.org These studies support the oxaphosphetane as the key intermediate and the concerted [2+2] cycloaddition pathway for salt-free reactions. wikipedia.orgnih.gov

Theoretical models have helped to rationalize the high (Z)-selectivity observed with non-stabilized ylides. nih.govresearchgate.net Calculations confirm that for non-stabilized ylides, the transition state leading to the cis-oxaphosphetane is lower in energy than the one leading to the trans isomer. nih.govacs.org This energy difference is attributed to a complex interplay of steric interactions between the substituents on the ylide and the carbonyl compound in the puckered transition state geometry. nih.govacs.org Furthermore, computational analyses have explored the role of charge transfer interactions between the ylide and the carbonyl group as a dominant stabilizing factor in the transition state. digitellinc.com These theoretical investigations provide a robust framework for understanding and predicting the stereochemical outcomes of Wittig reactions involving reagents like n-undecyl triphenylphosphonium bromide. nih.govresearchgate.net

Strategic Applications in Modern Organic Synthesis

Wittig Reaction Applications in Complex Molecule Construction

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in creating carbon-carbon double bonds (olefins) from carbonyl compounds. libretexts.org n-Undecyl triphenylphosphonium bromide serves as a precursor to the corresponding phosphonium (B103445) ylide, the key reactive species in this transformation. The long undecyl chain can influence the solubility and reactivity of the ylide, making it suitable for specific synthetic contexts, particularly in the construction of complex molecules and natural products. unigoa.ac.in

Formation of Carbon-Carbon Double Bonds (Olefins)

The primary application of n-undecyl triphenylphosphonium bromide is in the Wittig olefination, which transforms aldehydes and ketones into alkenes. libretexts.org The reaction is initiated by the deprotonation of the phosphonium salt with a strong base to form the ylide. This nucleophilic ylide then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate, a betaine (B1666868), subsequently forms a four-membered oxaphosphetane ring which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. organic-chemistry.org

The undecyl group, being a non-stabilizing alkyl group, typically leads to the formation of Z-alkenes (cis) with non-stabilized ylides. However, the stereochemical outcome can be influenced by the reaction conditions and the nature of the carbonyl compound.

Table 1: Examples of Olefin Synthesis via Wittig Reaction

Carbonyl Compound Phosphonium Salt Product Yield (%) Reference
Benzaldehyde Methyltriphenylphosphonium (B96628) bromide Styrene >95 General Wittig Reaction Principle
Cyclohexanone Ethyltriphenylphosphonium bromide Ethylidenecyclohexane 85 General Wittig Reaction Principle

Functional Group Compatibility and Scope in Wittig Transformations

A significant advantage of the Wittig reaction is its tolerance for a wide range of functional groups. Unlike many other organometallic reagents, Wittig reagents are compatible with esters, ethers, and amides. This broad compatibility makes the Wittig reaction a valuable tool in the total synthesis of complex natural products where multiple functional groups are present. researchgate.net The reaction can be performed under relatively mild conditions, further preserving sensitive functionalities within the molecule.

However, the strong basic conditions often required to generate the ylide can be a limitation if base-sensitive functional groups are present. In such cases, milder bases or alternative olefination methods may be necessary.

Catalytic Roles of n-Undecyl Triphenylphosphonium Bromide and Related Quaternary Phosphonium Salts

Beyond its stoichiometric use in the Wittig reaction, n-undecyl triphenylphosphonium bromide and other quaternary phosphonium salts can function as catalysts in several important organic transformations.

Phase Transfer Catalysis in Organic Transformations

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ijirset.com Quaternary phosphonium salts, such as n-undecyl triphenylphosphonium bromide, are effective phase transfer catalysts. ijirset.com The lipophilic nature of the triphenylphosphine moiety and the long undecyl chain allows the phosphonium cation to be soluble in the organic phase. This cation can pair with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic-soluble substrate.

This methodology is particularly useful for nucleophilic substitution reactions, where an aqueous solution of a nucleophile (e.g., cyanide, hydroxide, azide) can be reacted with an organic halide. researchgate.net The use of a phase transfer catalyst often leads to faster reaction rates, milder reaction conditions, and higher yields compared to uncatalyzed heterogeneous reactions. ijirset.com

Table 2: Applications of Quaternary Phosphonium Salts in Phase Transfer Catalysis

Reaction Type Substrate Nucleophile Catalyst Product Yield (%) Reference
Nucleophilic Substitution 1-Bromooctane aq. NaCN Tetrabutylphosphonium bromide 1-Cyanooctane 95 PTC General Principles
Williamson Ether Synthesis Benzyl chloride aq. NaOH / Phenol Hexadecyltributylphosphonium bromide Benzyl phenyl ether 98 PTC General Principles

This table provides examples of reactions where quaternary phosphonium salts act as phase transfer catalysts. The efficiency of n-undecyl triphenylphosphonium bromide is expected to be comparable in similar reactions.

Ligand Precursors in Transition Metal Catalysis (e.g., Palladium-catalyzed Cross-Coupling Reactions)

In the realm of transition metal catalysis, phosphine (B1218219) ligands play a crucial role in modulating the reactivity and selectivity of the metal center. While n-undecyl triphenylphosphonium bromide itself is not a ligand, it can be a precursor to triphenylphosphine, a widely used ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgucsb.eduorganic-chemistry.orgresearchgate.netlibretexts.org The phosphonium salt can be reduced to generate triphenylphosphine, which can then coordinate to the palladium center.

The presence of phosphine ligands is critical for stabilizing the palladium catalyst, promoting oxidative addition of the organic halide, and facilitating the reductive elimination step that forms the desired carbon-carbon bond. The specific nature of the phosphine ligand can influence the efficiency and scope of the cross-coupling reaction.

Lewis Acid Organocatalysis

In recent years, quaternary phosphonium salts have been explored as a novel class of organocatalysts, specifically as Lewis acids. magtech.com.cnresearchgate.netrsc.orgnottingham.ac.ukchinesechemsoc.org While traditional Lewis acids are metal-based, certain organic molecules can also exhibit Lewis acidic character. In the case of phosphonium salts, the phosphorus atom can act as a Lewis acidic center, capable of activating electrophiles.

This type of catalysis has been applied to various transformations, including asymmetric nucleophilic additions and other carbon-carbon bond-forming reactions. chinesechemsoc.org The chiral environment created by appropriately designed chiral quaternary phosphonium salts can induce enantioselectivity in the products. While specific applications of n-undecyl triphenylphosphonium bromide in this context are not widely reported, the general principle suggests its potential for use in Lewis acid organocatalysis, particularly in reactions where the long alkyl chain might influence substrate solubility or catalyst organization.

Asymmetric Catalysis with Chiral Phosphonium Salts

While n-Undecyl triphenylphosphonium bromide is an achiral molecule, the broader class of quaternary phosphonium salts has been successfully developed into powerful chiral catalysts for asymmetric synthesis. rsc.orgmagtech.com.cn This field, a subset of organocatalysis, leverages structurally well-defined, non-racemic phosphonium salts to induce stereoselectivity in a variety of chemical transformations. rsc.org These chiral catalysts are particularly prominent in phase-transfer catalysis (PTC), where they facilitate reactions between reactants in immiscible phases, creating a chiral environment that directs the formation of one enantiomer over the other. rsc.orgbeilstein-journals.org

The design of a chiral phosphonium salt catalyst typically involves modifying the groups attached to the central phosphorus atom to create a stereochemically defined, three-dimensional space. An achiral scaffold, such as a simple tetraalkylphosphonium or alkyl triphenylphosphonium salt, can be made chiral by incorporating stereogenic elements. Common strategies include:

Utilizing Axially Chiral Scaffolds: Incorporating binaphthyl moieties (derived from BINOL or NOBIN) is a widely successful approach. The steric hindrance and defined geometry of the binaphthyl group create an effective chiral pocket around the phosphonium cation. chemsoc.org.cn

Derivatization from the Chiral Pool: Natural products like amino acids and cinchona alkaloids provide readily available chiral starting materials for catalyst synthesis. rsc.orgmdpi.com Functional groups within these molecules, such as hydroxyl or amine groups, can also participate in the catalytic cycle through hydrogen bonding, leading to bifunctional catalysis. mdpi.com

Creating P-Spirocyclic Structures: The use of chiral diamines to create a spirocyclic structure around a central phosphorus atom results in a rigid and well-defined chiral environment, which has proven effective in various asymmetric reactions. beilstein-journals.org

These chiral catalysts have been instrumental in promoting a range of asymmetric reactions, including alkylations, Michael additions, Mannich reactions, and Henry reactions, affording products with high levels of enantioselectivity. magtech.com.cnchemsoc.org.cn

Detailed Research Findings

The efficacy of chiral phosphonium salts is demonstrated in their application across several key synthetic reactions. Research has focused on designing catalysts that provide high yields and, crucially, high enantiomeric excess (ee).

Asymmetric Alkylation:

Chiral phosphonium salts have been employed as phase-transfer catalysts for the asymmetric alkylation of prochiral nucleophiles. For instance, the benzylation of β-keto esters has been achieved using phosphonium salts featuring multiple hydrogen-bonding sites, resulting in moderate to good enantioselectivity. scispace.comcapes.gov.br Ooi and coworkers demonstrated that P-spiro chiral tetraaminophosphonium salts are effective catalysts for the highly enantioselective alkylation of azlactones, which are precursors to valuable α,α-dialkyl-α-amino acids. rsc.org

Catalyst TypeSubstrateReactionYield (%)Enantiomeric Excess (ee %)Reference
P-Spiro Tetraaminophosphonium SaltAzlactoneAlkylationHighup to 99% rsc.org
Binaphthyl-derived Phosphonium SaltN-(Diphenylmethylene)glycine tert-butyl esterAlkylation95%96% nih.gov
Phosphonium Salt with Multiple H-bonding Sitest-Butyl 2-oxocyclopentanecarboxylateBenzylation-up to 50% capes.gov.br

Asymmetric Michael Addition:

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Chiral phosphonium salt catalysis has enabled highly enantioselective Michael additions. Maruoka and coworkers developed binaphthyl-derived chiral phosphonium salts that catalyze the addition of 3-aryloxindoles to vinyl ketones, producing adducts with excellent yields and enantioselectivities. chemsoc.org.cnnih.gov This transformation is valuable for the synthesis of complex molecules containing quaternary stereocenters. Furthermore, catalysts derived from amino acids have been shown to control the stereochemical outcome of Michael additions, with the ability to switch enantioselectivity by fine-tuning the catalyst's hydrogen-bonding interactions. rsc.orgresearchgate.net

Catalyst TypeSubstrateMichael AcceptorYield (%)Enantiomeric Excess (ee %)Reference
Binaphthyl-derived Tetraalkylphosphonium Salt3-PhenyloxindoleMethyl vinyl ketone99%95% chemsoc.org.cn
Amino Acid-derived Phosphonium Salt2-FluoromalonateChalconeHighHigh chemsoc.org.cn
Peptide-mimic Phosphonium SaltTrifluoromethylthiolating reagentα,β-Unsaturated compound-High researchgate.net

Asymmetric Mannich and Henry Reactions:

Chiral phosphonium salts have also been successfully applied to other important reactions. The asymmetric Mannich reaction, which involves the addition of a carbon nucleophile to an imine, has been catalyzed by amino acid-derived phosphonium salts possessing a thiourea (B124793) moiety, achieving high enantioselectivity. rsc.org Similarly, P-spirocyclic tetraaminophosphonium salts have been identified as potent catalysts for the asymmetric Henry (nitroaldol) reaction, a classic method for forming carbon-carbon bonds and synthesizing β-nitro alcohols. magtech.com.cnchemsoc.org.cn

The continued development of novel chiral phosphonium salt catalysts is a vibrant area of research, offering powerful and environmentally benign tools for the stereoselective synthesis of complex organic molecules. rsc.org

Innovations in Materials Science and Engineering

Surface Modification and Intercalation Chemistry

The utility of n-Undecyl triphenylphosphonium bromide in surface modification is particularly evident in the field of polymer nanocomposites. The process involves altering the surface chemistry of inorganic fillers, such as clays (B1170129), to make them compatible with organic polymer matrices.

Naturally occurring clays, such as montmorillonite (B579905), are hydrophilic due to the presence of inorganic cations (like Na⁺ or Ca²⁺) on their surfaces. semanticscholar.orgmdpi.com This characteristic makes them incompatible with most hydrophobic engineering polymers, leading to poor dispersion and diminished material properties. To overcome this, the clay surface is rendered organophilic through an ion exchange process. semanticscholar.org

The n-undecyl triphenylphosphonium cation can replace the original inorganic cations in the interlayer space of the clay mineral. semanticscholar.org This intercalation is driven by the electrostatic attraction between the positively charged phosphonium (B103445) head and the negatively charged silicate (B1173343) layers of the clay. The presence of the long, nonpolar undecyl chain and the bulky phenyl groups transforms the clay's surface from hydrophilic to hydrophobic (organophilic). semanticscholar.org This change in surface energy reduces the agglomeration of clay platelets and promotes a stronger affinity for nonpolar polymer matrices, facilitating better dispersion and interfacial adhesion. The use of phosphonium salts for this purpose is well-documented, with analogs like ethyl triphenylphosphonium and hexadecyl triphenyl phosphonium bromide being effectively used to modify montmorillonite. researchgate.net

The synthesis of organoclays using modifiers like n-Undecyl triphenylphosphonium bromide is a critical step in producing high-performance polymer-clay nanocomposites. researchgate.net The process typically involves dispersing the clay (e.g., montmorillonite) in water and adding the phosphonium salt, often with heating, to facilitate the cation exchange reaction. semanticscholar.orgresearchgate.net The resulting organoclay is then isolated, dried, and incorporated into a polymer matrix.

The introduction of the bulky phosphonium cation not only changes the surface polarity but also significantly expands the gallery spacing between the clay layers. semanticscholar.org This expansion is crucial as it allows polymer chains to more easily penetrate (intercalate) into the clay galleries during processing methods like melt blending or in-situ polymerization. researchgate.net Under optimal conditions, the individual clay layers can become fully separated and uniformly dispersed throughout the polymer matrix, a state known as exfoliation. Organoclays modified with phosphonium salts are noted for their superior thermal stability compared to those made with traditional ammonium (B1175870) salts, which is a significant advantage during high-temperature polymer processing. researchgate.net

Parameter Description Relevance of n-Undecyl triphenylphosphonium bromide
Clay Type Layered silicates, typically montmorillonite or bentonite. semanticscholar.orgThe phosphonium salt acts as an intercalating agent for these clays.
Modification Process Cation exchange reaction in an aqueous solution. researchgate.netThe phosphonium cation replaces inorganic cations in the clay galleries.
Resulting Surface Hydrophilic surface is converted to an organophilic/hydrophobic surface. semanticscholar.orgEnhances compatibility with organic polymers.
Interlayer Spacing The distance between clay platelets is increased. semanticscholar.orgFacilitates polymer intercalation and potential exfoliation.
Thermal Stability Phosphonium-modified clays show higher thermal stability than ammonium-based ones. researchgate.netAllows for processing with engineering thermoplastics at high temperatures.

Phosphonium-Based Ionic Liquids (PILs) for Advanced Material Development

n-Undecyl triphenylphosphonium bromide belongs to the class of phosphonium-based ionic liquids (PILs). Ionic liquids (ILs) are salts that are liquid at relatively low temperatures (typically below 100 °C), composed entirely of ions. interchim.frnih.gov PILs, in particular, are recognized for their distinct properties, including high thermal stability and chemical resistance, which make them superior to some nitrogen-based ILs for certain applications. researchgate.netresearchgate.net

As a solvent, n-Undecyl triphenylphosphonium bromide offers a unique reaction environment. Unlike conventional volatile organic compounds (VOCs), ionic liquids have virtually no vapor pressure, which makes them non-flammable and environmentally benign by preventing atmospheric contamination. interchim.fr They possess excellent thermal stability, with many phosphonium ILs being stable at temperatures exceeding 300 °C. nih.govresearchgate.net This allows for a wider range of operating temperatures for chemical reactions.

The favorable solvating properties of PILs enable them to dissolve a diverse array of organic, inorganic, and polymeric materials. interchim.fr This makes them suitable media for various chemical reactions, such as Diels-Alder and Friedel-Crafts reactions. interchim.fr Furthermore, the chemical stability of phosphonium cations, which lack the acidic protons found in some imidazolium-based ILs, allows them to be used in strongly basic conditions. researchgate.net

Property Value / Characteristic Advantage in Application
Vapor Pressure Extremely low / negligible. interchim.frNon-volatile, non-flammable, reduced environmental release.
Thermal Stability High, often stable up to 300-450 °C. nih.govWide liquid range, suitable for high-temperature reactions.
Solvating Power Dissolves a wide range of compounds. interchim.frVersatile medium for organic synthesis and catalysis.
Chemical Stability Stable in strongly basic conditions. researchgate.netBroader applicability compared to some nitrogen-based ILs.
Tunability Properties can be altered by changing the anion.Allows for the design of task-specific ionic liquids.

The intrinsic ionic conductivity of PILs makes them promising candidates for electrolyte applications in electrochemical devices such as batteries and supercapacitors. researchgate.netnih.gov For a material to function as an effective electrolyte, it must possess high ionic conductivity, a wide electrochemical window, and good thermal and chemical stability.

Phosphonium-based ionic liquids often exhibit a broad electrochemical window, meaning they are resistant to oxidation and reduction over a wide potential range. researchgate.net This is a critical property for high-energy-density batteries. The synthesis of various phosphonium-based ILs with anions like bis(fluorosulfonyl)imide ([FSI]⁻) and bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) has been explored to create electrolytes for battery applications. nih.gov While the bromide anion in n-Undecyl triphenylphosphonium bromide might limit its electrochemical window compared to fluoride-containing anions, it can serve as a precursor for anion exchange to produce more electrochemically stable ILs.

Luminescent and Aggregation-Induced Emission (AIE) Materials Utilizing Phosphonium Scaffolds

While many traditional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their light emission decreases upon aggregation, a different class of materials exhibits the opposite behavior, known as aggregation-induced emission (AIE). mdpi.comacs.org AIE luminogens are weakly emissive when dissolved as individual molecules but become highly fluorescent in an aggregated or solid state. acs.orgrsc.org This phenomenon is typically attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, within the molecule upon aggregation. mdpi.com

The n-Undecyl triphenylphosphonium bromide cation possesses structural features that are conducive to AIE. The triphenylphosphonium head consists of three phenyl rings attached to a central phosphorus atom. In solution, these phenyl rings can rotate freely, a process that provides a non-radiative pathway for excited-state energy to dissipate, resulting in low fluorescence.

However, in an aggregated state, driven by hydrophobic interactions between the undecyl chains, the molecules would be forced into close proximity. This steric hindrance could severely restrict the intramolecular rotation of the phenyl rings. With the non-radiative decay pathway blocked, the excited molecules are more likely to release their energy via radiative decay, leading to a significant increase in fluorescence emission. While the AIE properties of n-Undecyl triphenylphosphonium bromide itself are not extensively documented, the principle is well-established, and triphenylphosphonium-containing compounds have been investigated for their aggregation behavior and use in fluorescent probes. cnr.itsmolecule.com The combination of a bulky, rotatable head group (triphenylphosphonium) and an aggregation-inducing tail (n-undecyl) makes it a promising candidate for the design of novel AIE-active materials.

Advanced Research Perspectives: Structural Characterization and Theoretical Investigations

Spectroscopic and Crystallographic Analyses of Phosphonium (B103445) Salts

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are foundational in determining the precise molecular architecture of phosphonium salts, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and elucidating the molecular structure of phosphonium salts in solution. Key nuclei, including ¹H, ¹³C, and ³¹P, provide a detailed map of the chemical environment.

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms. For an alkyltriphenylphosphonium salt, the aromatic protons on the three phenyl rings typically appear as a complex multiplet in the downfield region (around 7.5–8.0 ppm). The protons on the alkyl chain appear at distinct chemical shifts; for instance, the methylene (B1212753) group directly attached to the phosphorus atom (α-CH₂) is deshielded and appears as a doublet of doublets due to coupling with both the adjacent methylene group and the phosphorus atom.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The aromatic carbons show distinct signals, with their chemical shifts influenced by the phosphorus atom. The carbons of the alkyl chain can be individually resolved, allowing for confirmation of the chain length and structure. The C-P coupling constants provide additional structural information.

³¹P NMR: As the central atom in the phosphonium cation, the phosphorus-31 nucleus gives a characteristic signal in the ³¹P NMR spectrum. For quaternary phosphonium salts like methyltriphenylphosphonium (B96628) bromide, the ³¹P chemical shift is typically observed around +21 to +22 ppm (relative to H₃PO₄) in a solvent like CDCl₃. This single peak confirms the presence of the tetravalent phosphorus cation.

While specific spectral data for n-undecyl triphenylphosphonium bromide is not widely published, the expected NMR parameters can be inferred from closely related structures. The table below shows representative chemical shifts for a generic alkyltriphenylphosphonium cation.

NucleusAssignmentExpected Chemical Shift (δ, ppm)Multiplicity / Coupling
¹HAromatic (Ph)~7.5 – 8.0Multiplet (m)
¹Hα-CH₂ (next to P⁺)~3.5 – 4.0Doublet of triplets (dt) or Multiplet (m)
¹HAlkyl chain (CH₂)n~1.2 – 1.7Multiplet (m)
¹HTerminal CH₃~0.8 – 0.9Triplet (t)
³¹PP⁺~+21 – +25Singlet

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. For phosphonium salts, this technique reveals critical details about bond lengths, bond angles, and intermolecular packing forces.

Studies on various triphenylphosphonium bromide derivatives show that the phosphorus atom adopts a distorted tetrahedral geometry. In the crystal lattice of long-chain phosphonium salts, the molecules often arrange themselves in a "head-to-tail" fashion, forming distinct hydrophilic and hydrophobic regions. The positively charged phosphonium heads and the bromide anions form ionic layers, while the long alkyl chains (like the undecyl group) and phenyl groups create nonpolar, lipophilic domains. These alkyl chains frequently align in a parallel or interdigitated manner to maximize van der Waals interactions, leading to lamellar or bilayered structures. The phenyl rings typically adopt a canted, propeller-like conformation around the central phosphorus atom.

This organized packing significantly influences the material's physical properties, such as its melting point and solubility. While a specific crystal structure for n-undecyl triphenylphosphonium bromide is not publicly available, its solid-state arrangement is expected to follow these established patterns for analogous long-chain phosphonium salts.

Computational Chemistry and Molecular Modeling of Phosphonium Systems

Theoretical and computational methods are powerful complements to experimental analysis, offering insights into the electronic structure, reactivity, and dynamic behavior of molecules that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For phosphonium systems, DFT calculations are employed to:

Optimize Molecular Geometry: DFT can predict the most stable three-dimensional structure of the phosphonium cation, calculating bond lengths and angles that are often in good agreement with experimental X-ray diffraction data.

Analyze Electronic Properties: It allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.

Predict Spectroscopic Properties: DFT methods can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman), which aids in the interpretation of experimental spectra.

Investigate Intermolecular Interactions: DFT is used to analyze the nature and strength of noncovalent interactions, such as hydrogen bonding and ion-pairing between the phosphonium cation and the bromide anion, which govern the compound's supramolecular structure.

Many phosphonium salts with long alkyl chains are classified as ionic liquids (ILs), which are salts that are liquid below 100 °C. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For phosphonium-based ILs, MD simulations provide valuable information on:

Liquid Structure: MD can reveal how the cations and anions are arranged in the liquid state, providing radial distribution functions that describe the probability of finding one ion at a certain distance from another.

Transport Properties: Important physical properties such as viscosity, diffusion coefficients, and ionic conductivity can be calculated from MD trajectories. These properties are critical for applications in areas like electrochemistry and lubrication.

Influence of Alkyl Chains: Simulations allow researchers to systematically study how varying the length of the alkyl chain (e.g., the undecyl group) affects the IL's properties, such as its viscosity and thermal stability. Longer chains tend to increase van der Waals interactions, which can impact ordering and dynamics within the liquid.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. For phosphonium compounds, which have been investigated for various applications including as antimicrobial agents and mitochondrial-targeting drugs, QSAR is a valuable tool.

The process involves:

Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for a series of related phosphonium compounds. These descriptors represent physicochemical properties like lipophilicity (logP), steric bulk (e.g., molar refractivity), and electronic effects (e.g., partial atomic charges).

Model Building: Statistical methods are used to build a regression or classification model that correlates these descriptors with the measured activity (e.g., minimum inhibitory concentration against a bacterial strain).

Prediction: The resulting QSAR model can then be used to predict the activity of new, untested phosphonium compounds based solely on their calculated descriptors.

For alkyltriphenylphosphonium salts, QSAR studies have shown that the length of the alkyl chain is a critical determinant of biological activity. This approach enables the rational design of new phosphonium derivatives with potentially enhanced efficacy and selectivity, guiding synthetic efforts toward the most promising candidates.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Phosphonium-Based Reagents and Catalysts

The unique properties of n-Undecyl triphenylphosphonium bromide make it a promising scaffold for the development of new reagents and catalysts. Future research could focus on several key areas:

Task-Specific Ionic Liquids: The tunability of the phosphonium (B103445) head and the long alkyl chain allows for the design of task-specific ionic liquids (TSILs). By modifying the triphenylphosphine (B44618) group or the undecyl chain, researchers can create novel ionic liquids with enhanced solubility for specific reactants or improved catalytic activity for particular transformations. These tailored solvents could find applications in areas such as specialty chemical synthesis and separations.

Asymmetric Catalysis: While challenging, the development of chiral versions of n-Undecyl triphenylphosphonium bromide could open doors to its use in asymmetric phase-transfer catalysis. rsc.org This would be highly valuable for the enantioselective synthesis of pharmaceuticals and other fine chemicals. Research in this area would involve the synthesis of phosphonium salts with chiral backbones or substituents.

Functionalized Reagents: The undecyl chain provides a site for further functionalization. Researchers could introduce other reactive groups onto the alkyl chain to create multifunctional reagents. For example, attaching a coordinating ligand could lead to novel transition-metal catalysts with enhanced stability or selectivity, while incorporating a fluorescent tag could enable the development of probes for bioimaging. The development of such novel phosphonium-based reagents is an active area of research. nih.govnih.govrsc.org

A summary of potential novel phosphonium-based reagents derived from n-Undecyl triphenylphosphonium bromide is presented in the table below.

Reagent TypePotential ModificationPotential Application
Task-Specific Ionic LiquidModification of phenyl groups or alkyl chain lengthEnhanced solubility and catalytic activity for specific reactions
Asymmetric CatalystIntroduction of chiral moietiesEnantioselective synthesis of pharmaceuticals
Multifunctional ReagentFunctionalization of the undecyl chain with ligands or tagsNovel catalysts and bioimaging probes

Exploration of Phosphonium Salts in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. n-Undecyl triphenylphosphonium bromide and related phosphonium salts have several properties that align with these principles, making them attractive candidates for further exploration in sustainable chemistry. benthamdirect.comeurekaselect.comresearchgate.net

Key areas of future research include:

Recyclable Catalysts and Solvents: As ionic liquids, phosphonium salts like n-Undecyl triphenylphosphonium bromide are non-volatile and can often be easily separated from reaction products, allowing for their recycling and reuse. researchgate.net Future studies could focus on optimizing reaction conditions to maximize catalyst recyclability and longevity in various synthetic transformations.

Benign Reaction Media: The use of phosphonium-based ionic liquids as solvents can eliminate the need for volatile and often toxic organic solvents. benthamdirect.comeurekaselect.comresearchgate.net Research should continue to explore the scope of reactions that can be effectively carried out in these media, contributing to the development of cleaner synthetic processes.

Atom Economy: The development of catalytic applications for phosphonium salts promotes atom economy by allowing a small amount of the salt to facilitate the transformation of a large amount of substrate. Future work could focus on designing more efficient phosphonium-based catalysts that can operate at very low loadings. rsc.org

The table below highlights the alignment of n-Undecyl triphenylphosphonium bromide's properties with green chemistry principles.

Green Chemistry PrincipleRelevant Property of n-Undecyl triphenylphosphonium bromide
Waste PreventionRecyclability as a catalyst or solvent
Safer Solvents and AuxiliariesUse as a non-volatile ionic liquid replacement for volatile organic compounds
CatalysisPotential for high catalytic efficiency, promoting atom economy

Integration of Phosphonium Chemistry with Emerging Technologies

The unique electrochemical and material properties of phosphonium salts suggest exciting opportunities for their integration with a range of emerging technologies.

Materials Science: The thermal stability and ionic conductivity of phosphonium salts make them interesting components for advanced materials. researchgate.net Future research could explore the incorporation of n-Undecyl triphenylphosphonium bromide into polymers to create novel ion-conducting membranes for batteries or fuel cells. Its amphiphilic nature could also be exploited in the templated synthesis of porous materials.

Nanotechnology: The self-assembly properties of amphiphilic phosphonium salts can be utilized in the fabrication of nanomaterials. Researchers could investigate the use of n-Undecyl triphenylphosphonium bromide as a stabilizing agent for nanoparticles or as a building block for the construction of nanostructured catalysts.

Biotechnology: The established antimicrobial properties of certain phosphonium salts open avenues for their use in developing new antimicrobial materials and coatings. mdpi.com Furthermore, their ability to interact with cell membranes could be harnessed for drug delivery applications, where the phosphonium cation acts as a carrier to transport therapeutic agents across biological barriers. nih.gov

The table below summarizes potential applications of n-Undecyl triphenylphosphonium bromide in emerging technologies.

Emerging TechnologyPotential Application
Materials ScienceIon-conducting polymers, templating agent for porous materials
NanotechnologyStabilizer for nanoparticles, building block for nanostructured catalysts
BiotechnologyAntimicrobial coatings, drug delivery systems

Q & A

Basic: What are the optimized synthetic routes for n-Undecyl triphenylphosphonium bromide, and how can reaction efficiency be validated?

Methodological Answer:
The synthesis typically involves alkylation of triphenylphosphine with n-undecyl bromide. Key steps include:

Alkylation Reaction: React triphenylphosphine with n-undecyl bromide in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere. Monitor reaction completion via thin-layer chromatography (TLC).

Purification: Precipitate the product using diethyl ether or recrystallize from ethanol/water mixtures to remove unreacted starting materials.

Efficiency Validation: Quantify yield via gravimetric analysis and confirm purity using 1H^1H-NMR (to verify alkyl chain integration) and mass spectrometry (to confirm molecular weight).
Critical Considerations: Optimize molar ratios (1:1.2 triphenylphosphine to alkyl bromide) and reaction time (12–24 hours) to minimize byproducts like phosphine oxides .

Basic: Which analytical techniques are most reliable for characterizing n-Undecyl triphenylphosphonium bromide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1H-NMR: Identify alkyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 7.4–7.8 ppm).
    • 31P^{31}P-NMR: Confirm phosphonium center (δ ~24 ppm).
  • Infrared (IR) Spectroscopy: Detect C-Br stretching (~600 cm1 ^{-1}) and P-C aromatic vibrations (~1100 cm1 ^{-1}).
  • Elemental Analysis: Validate Br and P content (±0.3% deviation from theoretical values).
    Data Interpretation: Compare spectra with PubChem reference data (InChI Key: MLOSJPZSZWUDSK-UHFFFAOYSA-N) to resolve ambiguities .

Advanced: How can researchers address discrepancies in bromide ion quantification during degradation studies?

Methodological Answer:
Discrepancies often arise from analytical method sensitivity. Mitigate via:

Ion Chromatography (IC): Use suppressed conductivity detection with a Dionex IonPac AS19 column (LOD: 0.02 mg/L) to separate Br^- from Cl^-.

Method Calibration: Spike samples with known Br^- concentrations to correct matrix effects.

Cross-Validation: Compare results with inductively coupled plasma mass spectrometry (ICP-MS) for trace-level accuracy.
Case Study: Historical data shifts in bromide detection (e.g., from 0.10 mg/L to 0.02 mg/L LOD) highlight the need for method transparency .

Advanced: What role does alkyl chain length play in modulating this compound’s efficacy in photovoltaic applications?

Methodological Answer:
The n-undecyl chain enhances solubility in non-polar solvents and interfacial stability in perovskite precursor inks. Key findings:

  • Charge Transport: Longer alkyl chains (C11 vs. C8) reduce recombination losses by passivating surface defects in perovskite layers.
  • Experimental Design: Compare hole-collector interfaces using XPS (to assess binding energy shifts) and UPS (to measure work function alignment).
    Data Insight: Devices with n-undecyl chains achieved >12% efficiency in Sn-based perovskites, attributed to improved self-assembled monolayer (SAM) anchoring .

Basic: What safety protocols are critical when handling n-Undecyl triphenylphosphonium bromide?

Methodological Answer:

  • Storage: Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.
  • Personal Protective Equipment (PPE): Use nitrile gloves (EN 374 standard), safety goggles (EN 166), and lab coats (EN 340).
  • Toxicity Mitigation: Avoid inhalation; use fume hoods during synthesis. Acute toxicity data (LD50 > 2000 mg/kg in rats) suggest moderate risk, but prolonged exposure may irritate mucous membranes .

Advanced: How can phase separation be minimized in nanoparticle synthesis using this compound?

Methodological Answer:

  • Surfactant Optimization: Use n-undecyl glucoside (AG11) as a co-surfactant to stabilize nanoparticle dispersions.
  • Solvent System: Employ isooctane/n-butanol mixtures (3:1 v/v) to enhance miscibility.
  • Characterization: Monitor particle size via dynamic light scattering (DLS) and ζ-potential to assess colloidal stability.
    Data Table:
SurfactantHydrophilic Group (%)Nanoparticle Size (nm)
AG1175 (monoglucoside)12 ± 3
AG870 (monoglucoside)18 ± 5
Conclusion: AG11’s longer alkyl chain improves steric stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.